N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The resulting thiosemicarbazone is then cyclized to form the thiazole ring. The final step involves the acetylation of the thiazole derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.
Sulfathiazole: An antimicrobial drug containing the thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features, including the dimethoxyphenyl group and the acetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other thiazole derivatives .
Properties
IUPAC Name |
N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-8(17)15-14-16-13(18)11(21-14)7-9-5-4-6-10(19-2)12(9)20-3/h4-7H,1-3H3,(H,15,16,17,18)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCBKQRAIBILNJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=C(C(=CC=C2)OC)OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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